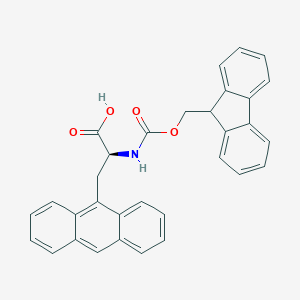

Fmoc-3-(9-anthryl)-L-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLRHZZGDZRSHK-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375795 | |

| Record name | Fmoc-3-(9-anthryl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268734-27-6 | |

| Record name | Fmoc-3-(9-anthryl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Photophysical Properties of Fmoc-3-(9-anthryl)-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-(9-anthryl)-L-alanine is a fluorescent, non-canonical amino acid that has garnered significant interest in peptide synthesis and drug development.[1][2] Its intrinsic fluorescence, conferred by the anthryl moiety, allows it to serve as a valuable probe for studying peptide-protein interactions, protein folding, and for applications in bioimaging.[2][3] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[4][5] This guide provides a comprehensive overview of the photophysical properties of the core fluorophore, 3-(9-anthryl)-L-alanine, and discusses the experimental protocols for their characterization. While specific quantitative photophysical data for the Fmoc-protected derivative is not extensively available in peer-reviewed literature, this document outlines the foundational properties of the parent amino acid, which are crucial for its application.

Core Photophysical Properties of 3-(9-anthryl)-L-alanine

The photophysical characteristics of this compound are primarily determined by the 9-anthryl group attached to the alanine side chain. The Fmoc group itself possesses absorption characteristics in the UV region, which should be considered during experimental design.[6] The quantitative data available for the unprotected 3-(9-anthryl)-L-alanine are summarized below.

Summary of Quantitative Photophysical Data

| Property | Value | Conditions |

| Maximum Excitation Wavelength (λ_max,abs_) | ~330 nm | Aqueous solution, physiological pH |

| Maximum Emission Wavelength (λ_max,em_) | ~415 nm | Aqueous solution, physiological pH |

| Stokes Shift | ~85 nm | Aqueous solution, physiological pH |

| Molar Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹ | At absorption maximum |

| Fluorescence Quantum Yield (Φ_F_) | 0.80 - 0.85 | Aqueous media, 25°C |

| Fluorescence Lifetime (τ_F_) | Biexponential Decay: | |

| τ₁ = 13.7 ns (95% contribution) | ||

| τ₂ = 1.8 ns (5% contribution) |

Experimental Protocols

The characterization of the photophysical properties of this compound involves several standard spectroscopic techniques. The following sections detail generalized protocols for these measurements.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelengths at which the molecule absorbs light and its molar extinction coefficient.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution). A series of dilutions are then prepared from the stock solution.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Measure the absorbance spectra of the different concentrations of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max,abs_).

-

Plot absorbance at λ_max,abs_ versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum of the molecule after it has absorbed light.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to the λ_max,abs_ determined from the absorption spectrum (around 330 nm for the anthryl moiety).

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).

-

-

Data Analysis: Identify the wavelength of maximum emission intensity (λ_max,em_).

Fluorescence Quantum Yield (Φ_F_) Measurement (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a well-characterized standard.[7][8]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission properties that overlap with the sample. For a fluorophore emitting in the blue region like 3-(9-anthryl)-L-alanine, quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) is a common standard.

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measurement:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_x_) is calculated using the following equation: Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (η_x_² / η_st_²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.[8]

-

Fluorescence Lifetime (τ_F_) Measurement

Fluorescence lifetime is the average time the molecule stays in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[9][10]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., a laser diode or a picosecond pulsed laser), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Measurement:

-

The sample is excited with a high-repetition-rate pulsed light source.

-

The arrival times of the emitted photons are measured relative to the excitation pulses.

-

A histogram of the number of photons versus arrival time is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For complex systems, a multi-exponential decay model may be necessary.[3]

Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the photophysical characterization of a fluorescent molecule.

Logical Relationship in Application

Caption: Logic of utilizing this compound in biochemical applications.

References

- 1. Optical property modulation of Fmoc group by pH-dependent self-assembly - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. jasco-global.com [jasco-global.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. 荧光寿命测量 [sigmaaldrich.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-3-(9-anthryl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-3-(9-anthryl)-L-alanine, a fluorescent non-canonical amino acid crucial for peptide synthesis and drug development. This document details the synthetic pathway, purification methodologies, and characterization of the final product, presented in a format tailored for researchers and professionals in the field.

Physicochemical Properties

This compound is a light yellow to yellow solid.[1] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₅NO₄ | [1][2] |

| Molecular Weight | 487.55 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity (Chiral HPLC) | ≥ 98.5% | [1] |

| Optical Rotation [α]D²⁰ | -33 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

| CAS Number | 268734-27-6 | [1][2] |

Synthesis Methodology

The synthesis of this compound is a multi-step process commencing with the formylation of anthracene to produce 9-anthraldehyde. This intermediate is then converted to the corresponding amino acid, 3-(9-anthryl)-L-alanine, via an asymmetric Strecker synthesis. The final step involves the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Synthesis of 9-Anthraldehyde from Anthracene

The initial step involves the Vilsmeier-Haack reaction to introduce a formyl group onto the anthracene core.

Experimental Protocol:

-

In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 35 g (0.26 mole) of N-methylformanilide, 35 g (0.23 mole) of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g (0.13 mole) of anthracene.

-

Heat the mixture on a steam bath with stirring to 90–95°C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve.

-

Continue heating for an additional hour.

-

Cool the mixture and add a solution of 140 g of crystalline sodium acetate in 250 ml of water.

-

Perform steam distillation to remove o-dichlorobenzene and most of the N-methylformanilide.

-

Cool the residual reddish oil to induce solidification.

-

Decant the aqueous liquor and wash the solid residue by decantation with two 100-ml portions of 6 N hydrochloric acid, followed by a thorough wash with water.

-

Recrystallize the crude solid (22–24 g) from 50 ml of hot glacial acetic acid.

-

Filter the bright yellow aldehyde by suction and wash with 30 ml of methanol.

-

The expected yield is 20–22 g (77–84%) of 9-anthraldehyde with a melting point of 104.5–105°C.[3]

Asymmetric Strecker Synthesis of 3-(9-anthryl)-L-alanine

This crucial step introduces the amino and carboxyl functionalities with the desired stereochemistry. The Strecker synthesis involves the reaction of an aldehyde with a source of ammonia and cyanide.[4] For an asymmetric synthesis, a chiral auxiliary is employed.

Conceptual Protocol:

An asymmetric Strecker reaction is performed using 9-anthraldehyde as the starting material. A chiral amine, such as (R)-phenylglycine amide, serves as the chiral auxiliary to induce stereoselectivity. The reaction proceeds through a diastereoselective addition of cyanide to the imine intermediate, followed by hydrolysis of the resulting aminonitrile to yield the desired L-amino acid. One of the diastereomers selectively precipitates and can be isolated in high yield and diastereomeric purity.[5]

Generalized Experimental Steps:

-

Formation of the chiral imine by reacting 9-anthraldehyde with a chiral amine (e.g., (R)-phenylglycine amide).

-

Addition of a cyanide source (e.g., trimethylsilyl cyanide) to the imine to form a diastereomeric mixture of α-aminonitriles.

-

Separation of the desired diastereomer, often achievable through crystallization-induced asymmetric transformation.

-

Hydrolysis of the purified α-aminonitrile under acidic or basic conditions to yield 3-(9-anthryl)-L-alanine.

-

Purification of the amino acid by techniques such as ion-exchange chromatography or recrystallization.

Fmoc Protection of 3-(9-anthryl)-L-alanine

The final step is the protection of the α-amino group with the Fmoc moiety, rendering the amino acid suitable for solid-phase peptide synthesis (SPPS).[1][6]

Experimental Protocol:

-

Dissolve 3-(9-anthryl)-L-alanine in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous sodium carbonate solution.

-

Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to the solution.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the crude product.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification

Purification of the final product is critical to ensure its suitability for peptide synthesis. A combination of recrystallization and chromatographic methods is typically employed.

Purification Protocol:

-

Recrystallization: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as toluene or an ethyl acetate/hexane mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent. Dry the crystals under vacuum.

-

Column Chromatography: If further purification is required, dissolve the crude product in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents, such as ethyl acetate in hexane, to separate the desired product from impurities. Collect the fractions containing the pure product and evaporate the solvent under reduced pressure.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the protons of the anthracene, alanine, and Fmoc moieties. |

| ¹³C NMR | Signals consistent with the carbon skeleton of the molecule. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight (487.55 g/mol ). |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H, C=O (carbamate and carboxylic acid), and aromatic C-H functional groups. |

| Chiral HPLC | A single major peak indicating high enantiomeric purity (≥ 98.5%).[1] |

Experimental Workflows

The synthesis and purification processes can be visualized through the following workflows.

Caption: Synthetic pathway of this compound.

Caption: Purification workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]

A Technical Guide to Fmoc-3-(9-anthryl)-L-alanine: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-3-(9-anthryl)-L-alanine, a fluorescently labeled, non-natural amino acid. Its unique photophysical properties, conferred by the anthracene moiety, make it an invaluable tool in peptide chemistry, drug discovery, and materials science. This document details its chemical structure, physicochemical properties, and provides comprehensive experimental protocols for its synthesis and incorporation into peptides.

Core Compound Data

This compound is distinguished by its fluorenylmethyloxycarbonyl (Fmoc) protecting group, which facilitates its use in solid-phase peptide synthesis (SPPS), and the 9-anthryl group attached to the alanine side chain, which serves as a fluorescent probe.[1][2]

-L-alanine_268734-27-6.png)

Image 1: Chemical Structure of this compound

The quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₃₂H₂₅NO₄ |

| Molecular Weight | 487.55 g/mol [1][3] |

| CAS Number | 268734-27-6[1][3] |

| Appearance | Light yellow to yellow solid[1] |

| Purity | ≥ 98.5% (Chiral HPLC)[1] |

| Optical Rotation | [α]²⁰_D = -33 ± 2º (c=1 in DMF)[1] |

| Storage Temperature | 2-8°C[4] |

Applications in Research and Development

The primary applications of this compound stem from its fluorescent properties. It is extensively used as a building block in the synthesis of peptides designed to function as fluorescent probes.[1][2] These labeled peptides are instrumental in:

-

Studying Protein-Protein Interactions: By incorporating this amino acid into a peptide sequence, researchers can monitor its binding to target proteins through changes in fluorescence, such as intensity or lifetime.[5]

-

Investigating Protein Folding and Conformational Changes: The anthracene group's fluorescence is sensitive to its local environment, providing a readout of conformational shifts in proteins.[2]

-

Fluorescence Resonance Energy Transfer (FRET) Assays: The anthracene moiety can serve as a donor or acceptor in FRET pairs, enabling the measurement of intramolecular or intermolecular distances.

-

Drug Discovery: Labeled peptides can be used to track the localization and binding of potential drug candidates to their cellular targets.[2][5]

-

Materials Science: Its photophysical properties are also leveraged in the development of novel polymers and organic electronic devices.[2][5]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its incorporation into a peptide chain via solid-phase peptide synthesis.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route starting from L-alanine and an anthracene derivative, followed by Fmoc protection.

Materials:

-

3-(9-Anthryl)-L-alanine

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Hydrochloric acid (HCl), concentrated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 3-(9-anthryl)-L-alanine in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

-

Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes at room temperature.

-

Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with diethyl ether (3x) to remove unreacted Fmoc-OSu and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated HCl. A white precipitate should form.

-

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.

Protocol 2: Incorporation of this compound into a Peptide using SPPS

This protocol outlines the steps for incorporating the fluorescent amino acid into a peptide sequence on a solid support using a standard Fmoc-based strategy.

Materials:

-

Pre-loaded resin (e.g., Rink Amide or Wang resin)

-

Fmoc-protected amino acids

-

This compound

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Methanol

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the pre-loaded resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (2.9-4.5 equivalents), in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and mix.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Note: Due to the bulky anthryl side chain, an extended coupling time (e.g., 2-4 hours) or a double coupling cycle may be necessary to ensure complete incorporation.[6]

-

Agitate the reaction mixture at room temperature for the designated time.

-

-

Monitoring and Washing:

-

Monitor the coupling reaction using a colorimetric method (e.g., Kaiser test). A negative result (clear or yellowish beads) indicates complete coupling.

-

If the test is positive (blue beads), repeat the coupling step.

-

Once complete, drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 (using standard Fmoc-amino acids) for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.

-

Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.[7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2-3 times).

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase HPLC.

-

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows involving this compound.

Diagram 1: SPPS Workflow for Incorporation

Diagram 2: Application in a FRET-based Assay

References

A Technical Guide to Fmoc-3-(9-anthryl)-L-alanine: Synthesis, Properties, and Applications

CAS Number: 268734-27-6

This technical guide provides an in-depth overview of Fmoc-3-(9-anthryl)-L-alanine, a fluorescent, Fmoc-protected amino acid derivative. It is intended for researchers, scientists, and drug development professionals who are leveraging peptide synthesis and fluorescence-based assays in their work. This document outlines the key chemical and physical properties, provides a detailed experimental protocol for its incorporation into peptides, and illustrates its primary applications in research and development.

Core Properties and Specifications

This compound is distinguished by the presence of an anthracene moiety, which confers intrinsic fluorescence, making it a valuable tool for creating fluorescently labeled peptides.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its straightforward incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies.[1][2]

Quantitative Data Summary

The key specifications for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 268734-27-6 | [1][3][4][5][6] |

| Molecular Formula | C₃₂H₂₅NO₄ | [1][3][6] |

| Molecular Weight | 487.55 g/mol | [1][3][4][5][6] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | ≥95.0% (HPLC) / ≥98.5% (Chiral HPLC) | [1][4] |

| Optical Rotation | [α]D20 = -33 ± 2º (c=1 in DMF) | [1] |

| Storage Temperature | 2-8°C | [4] |

Key Applications in Research and Drug Development

The unique photophysical properties of the anthracene group make this compound a versatile building block for a variety of applications.[2] Researchers in medicinal chemistry and biochemistry utilize this compound for developing novel peptide-based drugs, particularly those that target specific biological pathways.[2][7]

-

Fluorescent Probes and Bioimaging: Its intrinsic fluorescence allows it to be used in the development of fluorescent probes for biological imaging and the detection of cellular processes.[1][2][8][9]

-

Peptide Synthesis: It serves as a key building block in Solid-Phase Peptide Synthesis (SPPS) for creating complex, high-purity peptides with fluorescent properties.[1][2]

-

Protein Interaction Studies: The fluorescent nature of the anthryl group enables its use in studying protein folding and real-time protein-protein interactions through techniques like Fluorescence Resonance Energy Transfer (FRET).[9][][11]

-

Drug Development: In medicinal chemistry, it is used to design and optimize peptide-based drug candidates, where the anthracene moiety can modify pharmacokinetic properties.[1][2][9]

-

Bioconjugation: The compound is employed in bioconjugation to attach biomolecules to surfaces or other molecules, aiding in the development of biosensors and targeted drug delivery systems.[1]

-

Material Science: Its photophysical properties are leveraged in the development of advanced materials, such as organic light-emitting diodes (OLEDs).[1]

Experimental Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary method for incorporating this compound into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12] The following is a detailed, generalized protocol for the manual coupling of this amino acid onto a resin-bound peptide chain.

Materials:

-

Appropriate solid-phase resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid.

-

This compound.

-

Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF).

-

Coupling Reagents: HCTU (or HATU/HOAt).

-

Activation Base: 20% (v/v) N-methylmorpholine (NMM) or collidine in DMF.

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH).

-

Nitrogen gas line for mixing and drying.

-

Reaction vessel suitable for manual peptide synthesis.

Methodology:

-

Resin Preparation & Swelling:

-

Place the desired amount of resin into the reaction vessel.

-

Wash the resin 3x with DMF.

-

Swell the resin in DMF for at least 1 hour. After swelling, remove the DMF using a flow of nitrogen gas.[13]

-

-

Fmoc Group Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the swelled resin.

-

Mix gently by bubbling nitrogen from the bottom of the vessel for 7-10 minutes.[13]

-

Drain the solution.

-

Repeat the piperidine treatment for another 7-10 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly (5x) with DMF to remove all traces of piperidine.[13]

-

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve 4-5 equivalents of this compound and a near-equivalent amount of coupling reagent (e.g., HCTU) in the activation base solution (e.g., 20% NMM in DMF).[13]

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.[13]

-

Mix via nitrogen bubbling for at least 4 hours at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly (3x) with DMF to remove excess reagents.

-

Wash the resin (3x) with DCM to prepare for the next cycle or final cleavage.

-

-

Chain Elongation or Cleavage:

-

To add the next amino acid, return to Step 2 (Fmoc Group Deprotection).

-

If the synthesis is complete, the peptide can be cleaved from the resin using a cleavage cocktail appropriate for the resin and peptide sequence (e.g., a mixture containing trifluoroacetic acid).

-

References

- 1. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]

- 5. Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. jpt.com [jpt.com]

- 9. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]

- 11. FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance‐dependent energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 13. chem.uci.edu [chem.uci.edu]

In-Depth Technical Guide to the Fluorescence Properties of 3-(9-anthryl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence excitation and emission spectra of the non-natural amino acid 3-(9-anthryl)-L-alanine. It details its photophysical properties, experimental protocols for its characterization, and its application as a fluorescent probe in biological research and drug development.

Introduction

3-(9-anthryl)-L-alanine is a fluorescent amino acid that incorporates the environmentally sensitive fluorophore, anthracene, into the side chain of L-alanine.[1] This unique structure allows for its site-specific incorporation into peptides and proteins, enabling the study of protein structure, dynamics, and interactions through fluorescence spectroscopy.[1] Its distinct photophysical properties make it a valuable tool for researchers in biochemistry, molecular biology, and medicinal chemistry.

Photophysical Properties

The fluorescence of 3-(9-anthryl)-L-alanine is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are summarized in the table below.

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~360 nm | Methanol |

| Emission Maximum (λem) | ~415 nm | Methanol |

| Stokes Shift | ~55 nm | Methanol |

| Fluorescence Lifetime (τ) | Biexponential decay with a major component of ~13.7 ns (95%) and a minor component of ~1.8 ns (5%) | Not specified |

| pH Sensitivity | Fluorescence is quenched at acidic and basic pH values. | Aqueous solutions |

Table 1: Summary of the photophysical properties of 3-(9-anthryl)-L-alanine.

The anthracene moiety is responsible for the molecule's fluorescence. The position of the excitation and emission maxima can be influenced by the polarity of the solvent and the local environment when incorporated into a peptide or protein.

Experimental Protocols

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the steps for acquiring the fluorescence spectra of 3-(9-anthryl)-L-alanine.

Materials:

-

3-(9-anthryl)-L-alanine

-

Spectroscopy-grade solvent (e.g., methanol, ethanol, or a buffered aqueous solution)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 3-(9-anthryl)-L-alanine in the chosen solvent. A typical concentration range is 1-10 µM.

-

Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Excitation Spectrum Acquisition:

-

Set the emission wavelength to the expected maximum (e.g., 415 nm).

-

Scan a range of excitation wavelengths (e.g., 300-400 nm).

-

Record the fluorescence intensity as a function of the excitation wavelength.

-

-

Emission Spectrum Acquisition:

-

Set the excitation wavelength to the determined maximum from the excitation spectrum (e.g., 360 nm).

-

Scan a range of emission wavelengths (e.g., 380-500 nm).

-

Record the fluorescence intensity as a function of the emission wavelength.

-

-

Data Analysis:

-

Correct the spectra for instrument response functions and blank subtraction.

-

Determine the excitation and emission maxima.

-

Incorporation into Peptides

3-(9-anthryl)-L-alanine can be incorporated into peptides during solid-phase peptide synthesis (SPPS) using its Fmoc-protected form, Fmoc-3-(9-anthryl)-L-alanine.[1][2] Standard coupling protocols are used to add the fluorescent amino acid at the desired position in the peptide sequence.

Applications in Research and Drug Development

Probing Protein-Protein Interactions

The sensitivity of the fluorescence of 3-(9-anthryl)-L-alanine to its local environment makes it an excellent probe for studying protein-protein interactions. When a peptide containing this fluorescent amino acid binds to its target protein, changes in the fluorescence intensity, emission wavelength, and/or fluorescence polarization can be observed.

Case Study: Calmodulin-Peptide Interactions

Calmodulin (CaM) is a key calcium-binding protein that regulates the activity of numerous other proteins by binding to specific target sequences. The interaction of CaM with its target peptides can be monitored by incorporating 3-(9-anthryl)-L-alanine into the peptide.

Upon binding of the labeled peptide to CaM, the anthryl moiety is expected to move into a more hydrophobic environment within the protein-peptide interface. This change in environment typically leads to an increase in fluorescence intensity and a blue shift (shift to shorter wavelengths) in the emission maximum.

Drug Screening and Development

The ability to monitor protein-peptide interactions using 3-(9-anthryl)-L-alanine provides a powerful tool for high-throughput screening of small molecules that can inhibit or modulate these interactions. A decrease in the fluorescence signal upon addition of a test compound can indicate displacement of the labeled peptide from the target protein, identifying a potential drug candidate.

Conclusion

3-(9-anthryl)-L-alanine is a versatile fluorescent amino acid with applications spanning basic research to drug discovery. Its unique photophysical properties and the ability to be site-specifically incorporated into peptides make it an invaluable probe for studying the intricacies of molecular interactions in biological systems. This guide provides the fundamental knowledge and experimental frameworks for researchers to effectively utilize this powerful tool in their scientific endeavors.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the linchpin of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1][2] Its widespread adoption is a direct result of its unique lability under mild basic conditions, which provides a more versatile and gentler alternative to the harsher, acid-based methodologies that preceded it.[][] This technical guide provides a comprehensive overview of the Fmoc protecting group, delving into its chemical principles, experimental protocols, quantitative data, and the logical workflows that underpin its use in the synthesis of peptides for research, diagnostics, and therapeutic development.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group in SPPS is centered on its role as a temporary protecting group for the α-amino group of amino acids.[2][5] This protection strategy is orthogonal to the acid-labile protecting groups typically used for the side chains of amino acids.[1][] This orthogonality is the key to the Fmoc/tBu strategy, the predominant method in SPPS, as it allows for the selective removal of the Nα-Fmoc group at each cycle of peptide elongation without disturbing the side-chain protecting groups.[1][]

The Fmoc group is introduced onto the α-amino group of an amino acid through a reaction with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][6] The latter is often preferred due to its enhanced stability and reduced likelihood of side reactions.[1]

The defining characteristic of the Fmoc group is its susceptibility to removal by a mild base, a process known as deprotection.[5][6] This is typically achieved using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[7][8] The deprotection proceeds via a β-elimination mechanism.[1][7]

The Chemistry of Fmoc Protection and Deprotection

The chemical mechanisms governing the application and removal of the Fmoc group are fundamental to understanding its function in peptide synthesis.

Fmoc Protection of an Amino Acid

The process begins with the nucleophilic attack of the amino group of the amino acid on the electrophilic carbonyl carbon of the Fmoc reagent (e.g., Fmoc-Cl or Fmoc-OSu). This results in the formation of a stable carbamate linkage, thus protecting the amino group from participating in subsequent reactions.

Fmoc Deprotection by Piperidine

The removal of the Fmoc group is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically piperidine.[1] This is followed by a rapid β-elimination, which liberates the free amine of the peptide chain, carbon dioxide, and dibenzofulvene (DBF).[9][10] The generated DBF is a reactive species that is subsequently scavenged by piperidine to form a stable adduct, preventing its reaction with the newly deprotected amine.[9][11]

The Solid-Phase Peptide Synthesis (SPPS) Workflow Using Fmoc Chemistry

Fmoc-based SPPS is a cyclical process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7][12] This solid-phase approach simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away.[12][13] The synthesis proceeds from the C-terminus to the N-terminus.[7]

The main stages of the Fmoc-SPPS workflow are:

-

Resin Preparation: The synthesis begins with a solid support (resin), which is typically functionalized with a linker to which the first amino acid is attached.[7][14] The choice of resin is critical as it dictates the C-terminal functionality of the final peptide.[14][15]

-

Chain Elongation: This is a cyclical process consisting of three key steps:

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide chain using a piperidine solution.[7]

-

Washing: The resin is thoroughly washed to remove the deprotection reagent and the cleaved Fmoc byproducts.[7]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly freed N-terminal amine of the resin-bound peptide, forming a new peptide bond.[7]

-

-

Cleavage and Global Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and all the side-chain protecting groups are removed simultaneously.[13] This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[9][15]

-

Purification and Analysis: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and other analytical techniques.[13]

Quantitative Data in Fmoc-SPPS

The efficiency of various steps in Fmoc-SPPS can be quantified to optimize the synthesis process.

Fmoc Deprotection Conditions and Efficiency

The rate of Fmoc deprotection is influenced by the base concentration, the solvent, and the specific amino acid residue. The following table summarizes typical conditions and outcomes.

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection.[16] |

| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions.[16] | |

| 5% (v/v) in DMF with DBU (1-2%) | High | DBU can accelerate the reaction, but may increase the risk of side reactions.[8] | |

| Reaction Time | 1-3 minutes (first treatment) followed by 5-15 minutes (second treatment) | >95% | A two-step deprotection is common to ensure completeness.[17][18] |

| 30 - 60 minutes (solution phase) | >95% | Typically sufficient for complete deprotection at room temperature in solution.[16] | |

| Monitoring | UV Absorbance at ~301 nm | Quantitative | The dibenzofulvene-piperidine adduct has a characteristic UV absorbance, allowing for real-time monitoring of the deprotection reaction.[2][8] |

Comparison of Fmoc and Boc Strategies

The Fmoc strategy offers several advantages over the older tert-butyloxycarbonyl (Boc) methodology.

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group Lability | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) |

| Side-Chain Protecting Groups | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl) or requires strong acid (HF) for cleavage |

| Cleavage from Resin | Mild acid (TFA) | Strong acid (e.g., HF) |

| Orthogonality | High degree of orthogonality between Nα and side-chain deprotection.[] | Less orthogonality, potential for side-chain deprotection during Nα-Boc removal.[19] |

| Safety and Handling | Milder and safer reagents.[] | Requires handling of hazardous strong acids like HF.[] |

| Compatibility | Suitable for synthesizing peptides with acid-sensitive modifications like phosphorylation and glycosylation.[19] | Harsher conditions can degrade sensitive modifications.[19] |

Key Experimental Protocols

Detailed and standardized protocols are crucial for the successful implementation of Fmoc-SPPS.

Protocol 1: Standard Fmoc Protection of an Amino Acid (Solution Phase)

This protocol describes the general procedure for protecting the α-amino group of an amino acid with Fmoc.

Materials:

-

Amino acid

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or Fmoc-Cl

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF) and water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of aqueous NaHCO₃ solution and an organic solvent like dioxane or THF.[6]

-

Add a slight molar excess of Fmoc-OSu or Fmoc-Cl to the solution.

-

Stir the reaction mixture at room temperature for several hours or overnight.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and byproducts.[6]

-

Acidify the aqueous layer to a low pH (e.g., pH 2) with 1 M HCl to precipitate the Fmoc-protected amino acid.[6]

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Standard Manual Fmoc Deprotection in SPPS

This protocol details the removal of the Fmoc group from a resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in DMF

-

DMF for washing

Procedure:

-

Swell the peptide-resin in DMF in a reaction vessel.[14]

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[8]

-

Agitate the slurry for 1-3 minutes at room temperature.[8]

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-15 minutes.[17][18]

-

Drain the deprotection solution. The combined drained solutions can be used to quantify the Fmoc removal by UV spectroscopy.[2]

-

Wash the resin thoroughly with DMF (typically 5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]

-

The resin is now ready for the next amino acid coupling step. A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine.

Potential Side Reactions in Fmoc Chemistry

Despite its robustness, Fmoc-SPPS is not without potential side reactions that can affect the yield and purity of the final peptide.

-

Aspartimide Formation: This is a significant side reaction that can occur in peptides containing aspartic acid residues, particularly when exposed to the basic conditions of Fmoc deprotection.[19][20] It can lead to a mixture of α- and β-aspartyl peptides and piperidide adducts.[9][19] The addition of an agent like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help to suppress this side reaction.[20]

-

Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage, especially when proline is one of the first two amino acids.[20] It involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin.

-

Racemization: The α-carbon of an activated amino acid is susceptible to epimerization under basic conditions, which can lead to the incorporation of the D-amino acid instead of the desired L-amino acid.[1][21]

-

3-(1-Piperidinyl)alanine Formation: This can occur in peptides with a C-terminal cysteine, where the base-catalyzed elimination of the protected sulfhydryl group is followed by the addition of piperidine.[20]

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is an indispensable tool in modern peptide chemistry.[1][2] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[5][14] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[2] A thorough understanding of the principles, protocols, and potential pitfalls of Fmoc-based SPPS is essential for any scientist working in the field of peptide and protein science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. benchchem.com [benchchem.com]

- 17. peptide.com [peptide.com]

- 18. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. peptide.com [peptide.com]

- 21. pubs.acs.org [pubs.acs.org]

The Anthracene Moiety in Fluorescent Probes: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the anthracene core as a fundamental building block in the design of fluorescent probes. Anthracene and its derivatives are a well-established class of fluorophores widely utilized in chemical sensing and bioimaging due to their excellent photophysical properties and chemical stability.[1][2] The versatility of the anthracene framework allows for the development of sophisticated probes capable of detecting a wide array of analytes, from metal ions to biologically relevant small molecules.[2][3]

Core Photophysical Properties of Anthracene

The utility of anthracene stems from its rigid, planar, and extended π-conjugated system, which consists of three linearly fused benzene rings.[4] This structure is responsible for its intrinsic fluorescence and desirable photophysical characteristics.

-

High Fluorescence Quantum Yield: Anthracene exhibits a strong native fluorescence.[1][3] For instance, anthracene dissolved in cyclohexane has a quantum yield of 0.36, and 0.27 in ethanol.[5] This high intrinsic brightness is a crucial starting point for a sensitive probe.

-

Distinct Absorption and Emission Spectra: Unsubstituted anthracene typically displays a structured absorption spectrum with a primary excitation peak around 356 nm and a structured emission spectrum with a peak at approximately 397 nm.[6] These properties can be tuned by chemical modification.[7]

-

Chemical Stability: The aromatic nature of the anthracene core imparts significant chemical and photochemical stability, a vital feature for probes used in complex biological or environmental matrices.[1][2]

-

Structural Versatility: The anthracene skeleton can be readily functionalized, particularly at the 9- and 10-positions.[1] This allows for the covalent attachment of specific recognition moieties (receptors) that can selectively bind to target analytes, forming the basis of the probe's sensing capability.[1]

Key Signaling Mechanisms in Anthracene-Based Probes

The fluorescence output of an anthracene probe is modulated by its interaction with an analyte. This modulation is governed by several key photophysical mechanisms, which form the basis of the probe's "turn-on," "turn-off," or ratiometric response.

Photoinduced Electron Transfer (PET)

PET is one of the most widely employed mechanisms in designing "turn-on" fluorescent sensors.[1][2] In a typical PET sensor, the anthracene fluorophore is linked to an electron-rich recognition unit (the quencher). In the absence of the target analyte, photoexcitation of the anthracene results in an electron being transferred from the nearby recognition unit to the excited fluorophore, a process that quenches the fluorescence (fluorescence-OFF state).[1][2] Upon binding of the target analyte to the recognition unit, the electron transfer process is inhibited, restoring the fluorescence of the anthracene core (fluorescence-ON state).[1]

Intramolecular Charge Transfer (ICT)

In ICT-based probes, the anthracene core is typically linked to a recognition unit that can significantly alter the electron distribution of the molecule upon excitation.[1][8] The binding of an analyte to the recognition moiety modulates the degree of charge transfer from a donor part of the molecule to an acceptor part.[9] This change in the electronic character of the excited state often results in a noticeable shift in the emission wavelength, allowing for ratiometric sensing.[9]

Excimer and Exciplex Formation

An excimer ("excited dimer") is an excited-state complex formed between an excited fluorophore and an identical ground-state fluorophore.[10] An exciplex ("excited complex") is formed between an excited fluorophore and a different type of ground-state molecule.[10] For anthracene, excimer/exciplex formation requires the two molecules to be in close proximity.[10] This phenomenon results in a characteristic broad, structureless, and red-shifted emission band compared to the monomer emission.[10][11] This property is highly useful for designing probes that can report on molecular interactions, conformational changes, or aggregation events.

Fluorescence Quenching (Static and Dynamic)

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[12] This can occur through two primary mechanisms:

-

Dynamic (Collisional) Quenching: The excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation.[12][13] This process affects the excited state lifetime.

-

Static Quenching: The fluorophore and quencher form a non-fluorescent complex in the ground state.[12][13] This reduces the population of active fluorophores available for excitation. The Stern-Volmer equation is often used to analyze and differentiate between these quenching mechanisms.[12][14]

Aggregation-Induced Emission (AIE)

While many fluorophores suffer from quenching at high concentrations (aggregation-caused quenching), some anthracene derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE).[1][15] In these systems, the molecule is weakly fluorescent in solution but becomes highly emissive upon aggregation in a poor solvent or the solid state.[15][16] This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.

Data Presentation: Performance of Anthracene-Based Probes

The versatility of the anthracene moiety is demonstrated by the wide range of analytes it can be engineered to detect. The tables below summarize the photophysical and performance characteristics of several recently developed anthracene-based fluorescent probes.

Table 1: Photophysical Properties of Selected Anthracene Probes

| Probe Name/Derivative | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Solvent/Medium | Reference |

|---|---|---|---|---|---|---|

| Unsubstituted Anthracene | 356 | 397 | 0.27 | 41 | Ethanol | [5][6] |

| ANT-Th | ~370 | ~500 (with Cr³⁺) | 0.01 (free) | ~130 | CH₃CN/HEPES | [1][3] |

| Thioacetal 1 | ~380 | ~460 (with Hg²⁺) | 0.20 (free) | ~80 | THF/PBS | [9] |

| Thioacetal 2 | ~400 | ~530 (with Hg²⁺) | 0.03 (free) | ~130 | THF/PBS | [9] |

| AN-4S | 360-430 | 400-475 (free) | N/A | >100 | Aqueous | [17] |

| mito-ACS | 488 | 575 (with ClO⁻) | N/A | ~87 | PBS |[18] |

Table 2: Sensing Performance of Selected Anthracene Probes

| Probe Name | Target Analyte | Detection Mechanism | Response Type | Limit of Detection (LOD) | Application | Reference |

|---|---|---|---|---|---|---|

| ANT-Th | Cr³⁺ | PET / Hydrolysis | Turn-on | 0.4 µM | Aqueous Media Sensing | [3][19] |

| AN-4S | Hg²⁺ | Desulfurization | Turn-on / Turn-off | 49.3 nM | Aqueous Media Sensing | [17] |

| Thioacetal 1 & 2 | Hg²⁺ | PET / ICT | Turn-on | 2.5 µM (for 2) | Cell Imaging | [9] |

| AT2 | Zn²⁺ | AIEE / PET | Off-On-Off | 179 nM | Cell & Zebrafish Imaging | [16] |

| Compound 3 | HS⁻ | Nucleophilic Addition | Turn-on | N/A | Anion Sensing | [20] |

| mito-ACS | ClO⁻ | PET | Turn-on | 23 nM | Mitochondrial Imaging |[18] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of anthracene-based fluorescent probes, adapted from published literature.

Synthesis of a Schiff Base Probe (ANT-Th) for Cr³⁺ Detection

This protocol is adapted from the one-step synthesis of an anthracene-thiophene Schiff base probe (ANT-Th).[3]

Materials:

-

2-Aminoanthracene

-

2-Thiophenecarboxaldehyde

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 2-aminoanthracene (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

Add 2-thiophenecarboxaldehyde (1.1 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum to yield the ANT-Th probe.

"Turn-on" Fluorescent Sensing of Cr³⁺ using ANT-Th Probe

This protocol, adapted from Karakus et al., describes the use of the synthesized ANT-Th probe for the detection of chromium (III) ions in an aqueous buffer system.[1][3]

Materials:

-

ANT-Th probe stock solution (1 mM in CH₃CN)

-

HEPES buffer solution (e.g., 10 mM, pH 7.4)

-

Stock solutions of various metal ions (e.g., Cr³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, etc.) in deionized water.

-

Fluorometer and quartz cuvettes.

Procedure:

-

Probe Preparation: Prepare the working solution of the ANT-Th probe (e.g., 10 µM) in a 6:4 mixture of CH₃CN and HEPES buffer.

-

Baseline Measurement: Transfer the probe solution to a quartz cuvette and record its fluorescence emission spectrum (e.g., scanning from 400 nm to 650 nm with an excitation wavelength of 370 nm). The free ANT-Th is expected to have very low fluorescence (the "off" state).[1][3]

-

Titration: Add incremental amounts of the Cr³⁺ stock solution to the cuvette containing the probe solution. Mix gently and allow it to incubate for a short period (< 1 minute) after each addition.[1]

-

Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of Cr³⁺. A significant increase in fluorescence intensity at a specific wavelength (e.g., ~500 nm) indicates the detection of Cr³⁺.[1]

-

Selectivity Test: Repeat the experiment (steps 3 and 4) using other metal ion solutions instead of Cr³⁺ at the same concentration. A highly selective probe will show a significant fluorescence response only for the target analyte.[1]

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Cr³⁺. The limit of detection (LOD) can be calculated from the fluorescence titration data, typically based on a signal-to-noise ratio of 3 (S/N = 3).[1]

General Protocol for Live Cell Imaging

This protocol provides a general framework for staining live cells with an anthracene-based probe for bioimaging applications.[9][21] Optimization is required for specific probes and cell types.

Materials:

-

Fluorescent probe stock solution (e.g., 1 mM in DMSO).

-

Live cells cultured on coverslips or in glass-bottom imaging dishes.

-

Appropriate cell culture medium (e.g., DMEM).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Confocal fluorescence microscope.

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Probe Loading: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in serum-free cell culture medium to the final desired concentration (typically 1-10 µM).

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the probe-containing medium to the cells and incubate for the optimized time and temperature (e.g., 15-60 minutes at 37°C).[21]

-

Washing: Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed PBS or culture medium to remove any unbound probe.[21]

-

Imaging: Add fresh culture medium or PBS to the cells. Mount the imaging dish on the stage of a confocal microscope.

-

Acquire images using the appropriate laser line for excitation (e.g., 405 nm laser for many anthracene derivatives) and collect the emission in the designated channel.

Disclaimer: The protocols provided are for informational and research purposes only and should be adapted and optimized based on specific experimental requirements and safety considerations.

References

- 1. benchchem.com [benchchem.com]

- 2. rroij.com [rroij.com]

- 3. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omlc.org [omlc.org]

- 6. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chalcogen.ro [chalcogen.ro]

- 13. Photophysical Properties of Anthracene Derivatives | MDPI [mdpi.com]

- 14. gmuphyschemlab.pbworks.com [gmuphyschemlab.pbworks.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "An anthracene based fluorescent probe for the selective and sensitive " by ERMAN KARAKUŞ [journals.tubitak.gov.tr]

- 20. Frontiers | Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection [frontiersin.org]

- 21. benchchem.com [benchchem.com]

A Technical Guide to High-Purity Fmoc-3-(9-anthryl)-L-alanine for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, quality specifications, and applications of the fluorescent amino acid, Fmoc-3-(9-anthryl)-L-alanine, a critical tool in peptide synthesis and biological research.

This compound is a non-canonical amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of peptide chemistry, drug discovery, and molecular biology. Its unique structure, which incorporates a fluorescent anthracene moiety, makes it an invaluable tool for the synthesis of labeled peptides. These peptides can be utilized as fluorescent probes to study biological processes, including protein-protein interactions and the dynamics of signaling pathways. This guide provides a comprehensive overview of the commercial suppliers of high-purity this compound, detailed technical specifications, and protocols for its application.

Commercial Suppliers and Quantitative Specifications

A number of chemical suppliers offer high-purity this compound for research and development purposes. The quality and specifications of the product can vary between suppliers, making a careful comparison essential for ensuring the success of sensitive applications. The following table summarizes the key quantitative data for this compound from prominent commercial suppliers.

| Supplier | Product Number | Purity Specification | Analytical Method | Appearance | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |

| Chem-Impex | 02611 | ≥ 98.5%[1] | Chiral HPLC[1] | Light yellow to yellow solid[1] | C₃₂H₂₅NO₄ | 487.55[1] | 268734-27-6[1] | 0 - 8 °C[1] |

| Sigma-Aldrich (MilliporeSigma) | 17313 | ≥ 95.0% | HPLC | Not specified | C₃₂H₂₅NO₄ | 487.55 | 268734-27-6 | 2 - 8 °C |

| Santa Cruz Biotechnology | sc-239103 | Not specified | Not specified | Not specified | C₃₂H₂₅NO₄ | 487.55[2] | 268734-27-6[2] | Not specified |

| Chongqing Chemdad Co., Ltd | Not specified | Not specified | Not specified | Off-white to yellowish powder[3] | C₃₂H₂₅NO₄ | 487.55[3] | 268734-27-6[3] | 2 - 8°C[3] |

Experimental Protocols: Incorporation into Peptides via Fmoc-SPPS

The primary application of this compound is its incorporation into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] The bulky nature of the anthryl group can present challenges in the coupling reaction, necessitating optimized protocols to ensure high yields and purity.

General Protocol for Coupling this compound:

This protocol outlines a standard manual coupling procedure. Automated synthesizers can be programmed with similar parameters.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) pre-loaded with the first amino acid or ready for the first coupling.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[4]

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5][6]

-

Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-adduct.[4]

3. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity).

-

Add a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an organic base like N,N-diisopropylethylamine (DIPEA) or collidine.[5] The molar ratio of amino acid to coupling agent to base is typically 1:0.95:2.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the anthryl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[4]

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

4. Washing:

-

After the coupling is complete, wash the resin extensively with DMF to remove excess reagents.

5. Repetition:

-

Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.[5]

7. Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Studying Kinase Signaling Pathways

This approach can be applied, for example, to study the activity of kinases involved in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a crucial pathway regulating cell proliferation, differentiation, and apoptosis.

Hypothetical Experimental Workflow for a Kinase Activity Assay:

-

Peptide Design and Synthesis: Synthesize a peptide containing the consensus phosphorylation sequence for the kinase of interest (e.g., ERK) with 3-(9-anthryl)-L-alanine positioned near the phosphorylation site.

-

Kinase Reaction: Incubate the purified fluorescent peptide with the active kinase in a suitable reaction buffer containing ATP.

-

Fluorescence Measurement: Monitor the fluorescence of the solution over time using a fluorometer. An increase or decrease in fluorescence intensity, or a shift in the emission wavelength, would indicate phosphorylation of the peptide and thus kinase activity.

-

Data Analysis: Quantify the initial rate of the reaction to determine the kinase activity under different conditions (e.g., in the presence of inhibitors).

Conclusion

High-purity this compound is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its unique fluorescent properties, combined with its utility in standard Fmoc-SPPS, enable the creation of sophisticated molecular probes for elucidating complex biological phenomena. By carefully selecting a commercial supplier based on detailed specifications and employing optimized synthetic protocols, researchers can successfully incorporate this fluorescent amino acid into peptides designed to investigate a wide array of biological processes, including the intricate signaling pathways that govern cellular function.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. FMOC-L-9-ANTHRYLALANINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Fluorescent Reporters and Biosensors for Probing the Dynamic Behavior of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Molecular Lamppost: An In-depth Technical Guide to the Initial Discovery and Development of Anthryl-Based Amino Acids

For Immediate Release

A comprehensive technical guide detailing the origins, synthesis, and application of anthryl-based amino acids, a pivotal class of fluorescent probes for researchers, scientists, and drug development professionals.

The ability to visualize and meticulously track the intricate dance of molecules within living systems is fundamental to advancing biomedical research and drug discovery. In this context, fluorescent unnatural amino acids (UAAs) have emerged as indispensable tools. By acting as molecular-scale lampposts that can be precisely positioned within proteins, they illuminate the complex processes of protein folding, interaction, and function. Among these, anthryl-based amino acids, which incorporate the fluorescent anthracene moiety, have proven to be exceptionally valuable probes due to their robust photophysical properties and sensitivity to their immediate surroundings. This technical guide provides a deep dive into the foundational aspects of these powerful research tools.

From Concept to Creation: The Genesis of Anthryl-Based Amino Acids

While there isn't a single, celebrated moment marking the "discovery" of the first anthryl-based amino acid, their emergence was a logical and significant step in the evolution of fluorescent probe technology. The initial approaches to fluorescently labeling proteins often involved attaching large dye molecules, which could inadvertently disrupt the very processes being studied. The innovative concept of integrating a fluorophore directly into the protein's primary structure as an amino acid offered a more elegant and less perturbative solution. Building upon the understanding of naturally fluorescent amino acids like tryptophan, researchers began to explore the synthesis of amino acids with larger, more photostable aromatic side chains, leading to the development of anthracene-containing variants.

The Blueprint: Synthesizing Anthryl-Based Amino Acids

The creation of anthryl-based amino acids is a multi-step process that begins with the synthesis of the core amino acid structure, followed by its chemical modification to enable its use in automated peptide synthesizers. A widely used method for synthesizing 3-(9-anthryl)-L-alanine, a common anthryl-based amino acid, involves the chemical reaction between a protected form of glycine and a reactive anthracene derivative.

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-3-(9-anthryl)-DL-alanine

This protocol outlines a laboratory procedure for the synthesis of a racemic mixture of N-acetyl-3-(9-anthryl)-alanine.

Materials:

-

9-(Chloromethyl)anthracene

-

Diethyl acetamidomalonate

-

Sodium ethoxide

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Glacial acetic acid

-

Sodium hydroxide

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Alkylation:

-

Dissolve diethyl acetamidomalonate (1.1 eq) in absolute ethanol.

-

Add a freshly prepared solution of sodium ethoxide in ethanol (1.1 eq) dropwise at room temperature while stirring.

-